5,5-Dimethyl-2-oxotetrahydrofuran-3-carbamic acid ethyl ester
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Overview
Description
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate . This compound is a derivative of carbamic acid and is characterized by the presence of a tetrahydrofuran ring with a carbamate group attached to it.
Preparation Methods
The synthesis of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-ylamine with ethyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing the compound on a larger scale.
Chemical Reactions Analysis
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can disrupt essential biochemical processes, leading to the compound’s antimicrobial and antifungal effects . Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and other industrial applications .
Comparison with Similar Compounds
Ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate can be compared with other carbamate derivatives, such as:
Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.
Propyl carbamate: Contains a propyl group, making it more hydrophobic and potentially altering its biological activity and industrial applications.
Butyl carbamate: With a butyl group, it is even more hydrophobic and may have enhanced stability in certain environments.
The uniqueness of ethyl (5,5-dimethyl-2-oxotetrahydrofuran-3-yl)carbamate lies in its specific structural features, such as the tetrahydrofuran ring and the ethyl carbamate group, which confer distinct chemical and biological properties .
Properties
CAS No. |
77694-25-8 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
ethyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-4-13-8(12)10-6-5-9(2,3)14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
GCVNQDGAJHEDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC(OC1=O)(C)C |
Origin of Product |
United States |
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